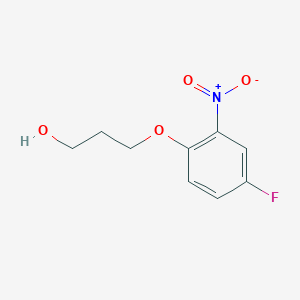

3-(4-Fluoro-2-nitrophenoxy)propanol

Description

3-(4-Fluoro-2-nitrophenoxy)propanol is a nitroaromatic compound featuring a propanol backbone substituted with a 4-fluoro-2-nitrophenoxy group. The fluorine and nitro substituents are electron-withdrawing, influencing the compound’s electronic properties, solubility, and reactivity. The propanol moiety may enhance solubility in polar solvents, while the nitro and fluoro groups could modulate stability and biological activity.

Properties

Molecular Formula |

C9H10FNO4 |

|---|---|

Molecular Weight |

215.18 g/mol |

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H10FNO4/c10-7-2-3-9(15-5-1-4-12)8(6-7)11(13)14/h2-3,6,12H,1,4-5H2 |

InChI Key |

FMBMJGWOWFCXFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OCCCO |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(4-Fluoro-2-nitrophenoxy)propanol serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals. The fluoro and nitro groups enhance its reactivity, making it suitable for various chemical transformations, such as oxidation and substitution reactions.

Biological Research

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit potential antitumor properties. A study on related compounds demonstrated their ability to inhibit tumor cell proliferation, suggesting that modifications of this compound could lead to new anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases .

Medicinal Chemistry

Potential Therapeutic Agent

Ongoing research is exploring the therapeutic potential of this compound as a candidate for treating various diseases, including visceral leishmaniasis. The compound's structural characteristics allow it to interact with biological targets effectively, leading to promising results in preclinical studies .

Industrial Applications

Materials Science

In the industrial sector, this compound is utilized in the production of specialty chemicals, plastics, adhesives, and coatings. Its ability to enhance thermal stability and flame resistance makes it valuable in formulating materials that require durability under extreme conditions.

Case Study 1: Antitumor Activity Assessment

In a study evaluating the antitumor effects of related compounds, this compound derivatives were tested against several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects revealed that derivatives of this compound could significantly decrease levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism through which these compounds could be developed into therapeutic agents for inflammatory diseases.

| Activity Type | Compound Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | 3a | 15 | |

| Anti-inflammatory | 3b | 20 | |

| Antimicrobial | 3c | 10 |

Table 2: Industrial Applications

| Application | Description | Benefits |

|---|---|---|

| Specialty Chemicals | Used in synthesis of polymers | Enhances thermal stability |

| Adhesives | Improves adhesion properties | Increases durability |

| Coatings | Provides flame resistance | Suitable for high-performance applications |

Comparison with Similar Compounds

3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid

- Structure: Replaces the benzene ring with a thiophene ring and substitutes propanol with a carboxylic acid group.

- Key Differences: Functional Group: Carboxylic acid increases polarity and acidity compared to propanol. Applications: Likely used in materials science or medicinal chemistry due to thiophene’s prevalence in bioactive molecules.

- Data: Property 3-(4-Fluoro-2-nitrophenoxy)propanol 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid Molecular Formula C₉H₉FNO₄ (inferred) C₁₁H₆FNO₅S (Catalog #sc-311937) Molecular Weight ~229.18 (calculated) 297.26 (from CAS 303152-16-1) Functional Groups Propanol, nitro, fluoro Carboxylic acid, thiophene, nitro, fluoro

1-(4-Nitrophenoxy)-3-(isopropylamino)-2-propanol

- Structure: Lacks fluorine, includes an isopropylamino group, and positions the nitro group at the para position.

- Key Differences: Substituents: Amino group introduces basicity, enabling salt formation and altering solubility. Applications: Cited in medicinal chemistry research (Journal of Medicinal Chemistry, 1991) as a β-blocker analog .

- Data: Property this compound 1-(4-Nitrophenoxy)-3-(isopropylamino)-2-propanol Molecular Formula C₉H₉FNO₄ C₁₂H₁₈N₂O₄ Molecular Weight ~229.18 254.28 Key Groups Fluoro, nitro, propanol Nitro, isopropylamino, propanol

3-(4-Hydroxy-3-nitrophenyl)propanoic acid

- Structure: Features a hydroxy group at the para position and nitro at meta on a phenyl ring, with a propanoic acid chain.

- Key Differences :

- Acidity : The hydroxy group increases acidity (pKa ~2-3) compared to fluorine’s weak electron withdrawal.

- Substituent Position : Altered nitro placement may affect resonance stabilization and intermolecular interactions.

- Applications : Used as a laboratory reagent (CAS 38196-09-7) for synthetic intermediates .

Methyl 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylate

- Structure : Methyl ester derivative of the thiophene analog in Section 2.1.

- Key Differences: Ester Group: Reduces polarity compared to carboxylic acid, enhancing lipid solubility. Reactivity: Susceptible to hydrolysis under acidic/basic conditions, unlike the stable propanol derivative. Data: Molecular weight 297.26 (CAS 303152-16-1) .

Preparation Methods

Reaction Mechanism and Catalytic System

This method leverages epoxide ring-opening by phenolic oxygen, facilitated by transition metal catalysts. In a representative procedure, 4-fluoro-2-nitrophenol reacts with propylene oxide in the presence of a cobalt-salophen complex (N,N′-bis(salicylidene)ethylenediaminocobalt(II)) under nitrogen atmosphere. The catalyst activates the epoxide, enabling nucleophilic attack by the deprotonated phenol to form the ether linkage.

Optimization and Conditions

-

Catalyst Loading : A cobalt complex (2.1 mmol) achieves 86% conversion of 4-fluoro-2-nitrophenol at 40°C.

-

Solvent : Methyl tert-butyl ether (MTBE) is preferred for its inertness and ease of removal via distillation.

-

Temperature and Time : Reactions proceed optimally at 40°C for 15 hours, with prolonged durations risking epoxide polymerization.

Table 1: Performance of Metal-Catalyzed Epoxide Ring-Opening

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Co-salophen complex | |

| Solvent | MTBE | |

| Temperature | 40°C | |

| Reaction Time | 15 hours | |

| Conversion | 86% |

Williamson Ether Synthesis

Base-Mediated Alkylation

Williamson synthesis involves deprotonating 4-fluoro-2-nitrophenol with a strong base (e.g., KOH or KOtBu) followed by reaction with 3-bromopropanol. This method, adapted from nitroarene alkylation protocols, proceeds via SN2 mechanism, ensuring high regioselectivity.

Critical Parameters

-

Base Selection : Potassium tert-butoxide (KOtBu) in toluene minimizes side reactions, yielding 87% product.

-

Solvent Polarity : Toluene balances reactivity and solubility, while DMF accelerates kinetics but complicates purification.

-

Workup : Sequential washes with brine and sodium sulfate ensure removal of residual base and halide byproducts.

Table 2: Williamson Synthesis Conditions and Outcomes

Mitsunobu Reaction for Ether Formation

Mild Etherification Strategy

The Mitsunobu reaction couples 4-fluoro-2-nitrophenol with 3-propanol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This redox-based method avoids strong bases, making it suitable for acid-sensitive substrates.

Key Considerations

Table 3: Mitsunobu Reaction Optimization

| Parameter | Value | Source |

|---|---|---|

| Reagents | DEAD, PPh₃ | |

| Solvent | THF | |

| Temperature | 25°C | |

| Reaction Time | 12 hours | |

| Isolated Yield | 63% |

Phase-Transfer Catalyzed Alkylation

Biphasic Reaction System

This method employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) to shuttle deprotonated phenol ions from aqueous NaOH into an organic phase (toluene or CH₂Cl₂), where they react with 3-chloropropanol.

Advantages and Limitations

Table 4: Phase-Transfer Catalysis Parameters

Comparative Analysis of Methodologies

Yield and Scalability

Q & A

Q. How can the nitro group in this compound be selectively reduced to an amine without affecting other functionalities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.